![molecular formula C10H15NOSe B12540731 4-{[(2R)-3-Aminobutan-2-yl]selanyl}phenol CAS No. 676237-45-9](/img/structure/B12540731.png)
4-{[(2R)-3-Aminobutan-2-yl]selanyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(2R)-3-Aminobutan-2-yl]selanyl}phenol is an organoselenium compound characterized by the presence of a selanyl group attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2R)-3-Aminobutan-2-yl]selanyl}phenol typically involves the reaction of 4-bromophenol with (2R)-3-aminobutan-2-yl selenide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
4-{[(2R)-3-Aminobutan-2-yl]selanyl}phenol undergoes various chemical reactions, including:
Oxidation: The selanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selanyl group back to its original state or to other selenium-containing species.
Substitution: The phenol ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include selenoxide, selenone, and various substituted phenol derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4-{[(2R)-3-Aminobutan-2-yl]selanyl}phenol has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organoselenium compounds and as a reagent in various organic transformations.
Biology: The compound exhibits potential antioxidant properties, making it useful in studies related to oxidative stress and cellular protection.
Medicine: Research has shown that organoselenium compounds, including this compound, have potential therapeutic applications due to their anticancer, antimicrobial, and neuroprotective activities.
Industry: The compound can be used in the development of new materials with enhanced properties, such as improved thermal stability and resistance to oxidation.
作用機序
The mechanism of action of 4-{[(2R)-3-Aminobutan-2-yl]selanyl}phenol involves its interaction with various molecular targets and pathways. The selanyl group can participate in redox reactions, influencing cellular redox balance and modulating the activity of enzymes involved in oxidative stress responses. Additionally, the compound can interact with cellular membranes and proteins, affecting their structure and function.
類似化合物との比較
Similar Compounds
Ebselen: A well-known organoselenium compound with antioxidant and anti-inflammatory properties.
Selenocysteine: A naturally occurring amino acid containing selenium, known for its role in redox biology.
Selenomethionine: Another selenium-containing amino acid with antioxidant properties.
Uniqueness
4-{[(2R)-3-Aminobutan-2-yl]selanyl}phenol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Unlike other organoselenium compounds, it combines the properties of a phenol ring with a selanyl group, offering a versatile platform for further functionalization and application in various fields.
特性
CAS番号 |
676237-45-9 |
|---|---|
分子式 |
C10H15NOSe |
分子量 |
244.20 g/mol |
IUPAC名 |
4-[(2R)-3-aminobutan-2-yl]selanylphenol |
InChI |
InChI=1S/C10H15NOSe/c1-7(11)8(2)13-10-5-3-9(12)4-6-10/h3-8,12H,11H2,1-2H3/t7?,8-/m1/s1 |
InChIキー |
JUUIRLSGNLUELW-BRFYHDHCSA-N |
異性体SMILES |
C[C@H](C(C)N)[Se]C1=CC=C(C=C1)O |
正規SMILES |
CC(C(C)[Se]C1=CC=C(C=C1)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


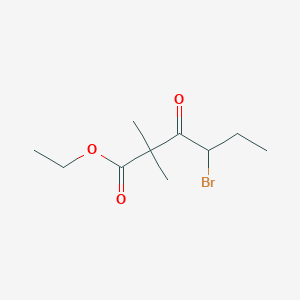
![6-Azabicyclo[3.2.1]octane, 1,3,3-trimethyl-, (1R,5S)-](/img/structure/B12540657.png)
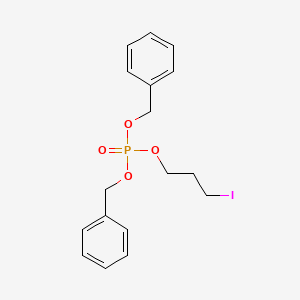
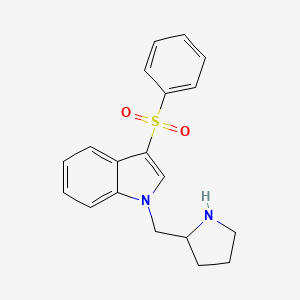
methanone](/img/structure/B12540679.png)
![2-(Furan-3-yl)-1-[(furan-3-yl)methyl]-1H-benzimidazole](/img/structure/B12540684.png)
![6-(4-chlorophenyl)-5-methyl-N-(1,3,4-thiadiazol-2-yl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B12540690.png)

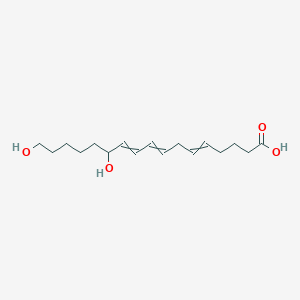
![Benzene, [[(1,1-dimethyl-2-nonynyl)oxy]methyl]-](/img/structure/B12540724.png)
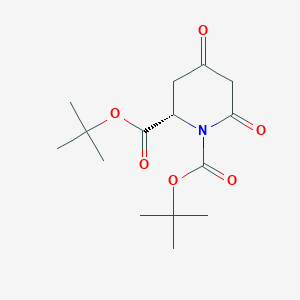
![1-[2-(5-Methoxy-2-methyl-1H-inden-3-yl)ethenyl]azulene](/img/structure/B12540745.png)
![7-[(2-bromoacetyl)amino]-N-phenylheptanamide](/img/structure/B12540747.png)

